

pKa value of 4-propoxyphenylboronic acid

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Compound of Interest

Compound Name: **4-Propoxyphenylboronic acid**

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An In-depth Technical Guide to the pKa of **4-Propoxyphenylboronic Acid**

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of ionizable compounds in various chemical and biological systems. For arylboronic acids, a class of compounds with escalating importance in medicinal chemistry and organic synthesis, the pKa value is particularly critical. It dictates their solubility, reactivity, and interaction with biological targets. This guide provides a comprehensive examination of the pKa of **4-propoxyphenylboronic acid**, delving into the theoretical underpinnings of boronic acid acidity, robust experimental and computational methodologies for pKa determination, and the profound implications of this value in drug discovery and development.

Introduction: The Unique Acidity of Arylboronic Acids

Boronic acids (RB(OH)_2) are a fascinating class of organic compounds distinguished by a carbon-boron bond. Unlike carboxylic acids, which are classical Brønsted acids that donate a proton, boronic acids are Lewis acids.^[1] Their acidity in aqueous solution arises from the acceptance of a hydroxide ion by the electron-deficient boron atom, which transitions from a trigonal planar (sp^2) to a tetrahedral (sp^3) geometry. This process releases a proton into the medium, allowing for the determination of a pKa value analogous to that of Brønsted acids.^[2]

The equilibrium can be described as follows: $\text{R-B(OH)}_2 + 2\text{H}_2\text{O} \rightleftharpoons \text{R-B(OH)}_3^- + \text{H}_3\text{O}^+$

The pKa of arylboronic acids typically falls within the 4–10 range, a window that is highly relevant for physiological applications.^[3] This value is exquisitely sensitive to the nature of the substituents on the aromatic ring, allowing for fine-tuning of the molecule's properties for specific applications.^[3] **4-Propoxyphenylboronic acid**, the subject of this guide, is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its pKa essential for researchers.^{[4][5]}

Physicochemical Profile of 4-Propoxyphenylboronic Acid

A summary of the key identifying and physical properties of **4-propoxyphenylboronic acid** is presented below.

Property	Value	Reference
CAS Number	186497-67-6	[6][7]
Molecular Formula	C ₉ H ₁₃ BO ₃	[8]
Molecular Weight	180.01 g/mol	[8]
Appearance	White solid	[4]
Melting Point	123-126 °C	[4][6]
IUPAC Name	(4-propoxyphenyl)boronic acid	[8]

Theoretical Framework: Factors Influencing pKa

The acidity of an arylboronic acid is not a fixed value but is influenced by a combination of electronic, steric, and solvent effects.

- **Electronic Effects:** The electron density at the boron center is the primary determinant of Lewis acidity.
 - **Electron-Withdrawing Groups (EWGs)**, such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the aromatic ring and, by extension, the boron atom. This enhances its electrophilicity, making it a stronger Lewis acid and thus lowering the pKa.

- Electron-Donating Groups (EDGs), such as alkoxy (e.g., propoxy, $-\text{OCH}_2\text{CH}_2\text{CH}_3$) or alkyl groups, increase electron density on the ring. This reduces the Lewis acidity of the boron atom, making it less favorable to accept a hydroxide ion and thereby increasing the pK_a .
[9]
- The Hammett Equation: The influence of meta- and para-substituents on the pK_a of phenylboronic acids correlates well with the Hammett equation, which provides a quantitative measure of a substituent's electronic effect.[10] This correlation is a powerful tool for predicting the pK_a of novel arylboronic acids.[10]
- Steric Effects: Substituents in the ortho position can sterically hinder the boron center's transition from a planar to a tetrahedral geometry upon hydroxide binding. This steric hindrance generally makes the acid weaker, leading to a higher pK_a compared to its para isomer.[10]

For **4-propoxyphenylboronic acid**, the propoxy group at the para-position is an electron-donating group. Therefore, its pK_a is expected to be higher (less acidic) than that of the unsubstituted phenylboronic acid ($\text{pK}_a \approx 8.8$).[3]

Methodologies for pK_a Determination

Accurate pK_a determination is paramount. Several robust methods are available, each with its own advantages.

Experimental Determination

A. Potentiometric Titration

This is the gold-standard method for pK_a determination. It involves monitoring the pH of a solution of the boronic acid as a standardized titrant (typically NaOH) is added incrementally.
[10][11] The pK_a corresponds to the pH at the half-equivalence point.

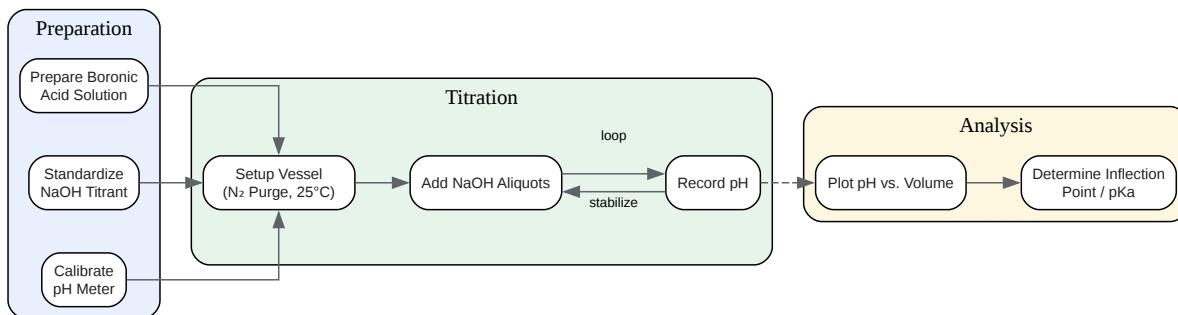
Protocol: Potentiometric pK_a Determination

- Preparation:
 - Prepare a ~1 mM solution of **4-propoxyphenylboronic acid** in deionized water. If solubility is an issue, a co-solvent like DMSO can be used, but the pK_a will be an apparent

value (pK_{aapp}).[\[10\]](#)

- Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[\[12\]](#)
- Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[\[11\]](#)
- Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[\[11\]](#)
- Titration Setup:
 - Place a known volume (e.g., 20 mL) of the boronic acid solution in a jacketed titration vessel maintained at 25 °C.
 - Add KCl solution to maintain ionic strength.
 - Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[\[11\]](#)
 - Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
- Measurement:
 - Make the solution acidic ($pH \sim 2$) with 0.1 M HCl.[\[12\]](#)
 - Titrate the solution by adding small, precise aliquots of the 0.1 M NaOH solution.
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH reaches ~12.[\[12\]](#)
- Data Analysis:
 - Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
 - The inflection point of the resulting sigmoidal curve corresponds to the equivalence point. The pK_a is the pH value at which half of the volume of titrant required to reach the equivalence point has been added.

- Alternatively, the pKa can be determined from the maximum of the first derivative plot ($\Delta\text{pH}/\Delta V$ vs. V).



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Caption: Workflow for pKa determination via potentiometric titration.

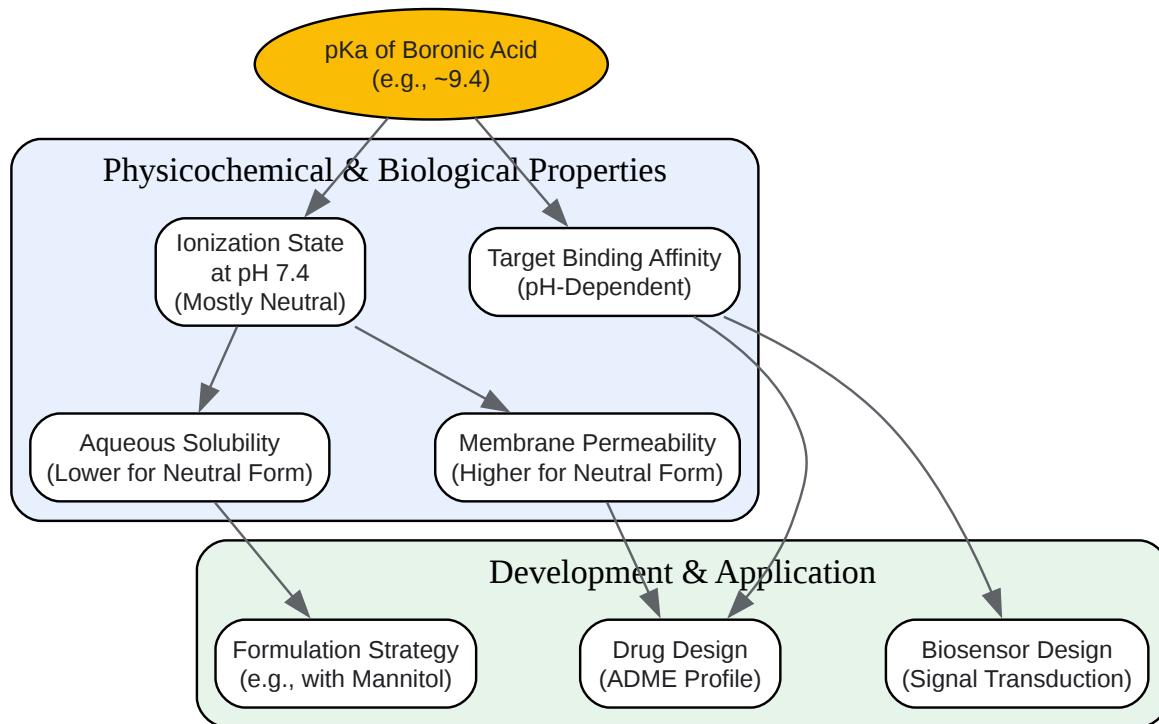
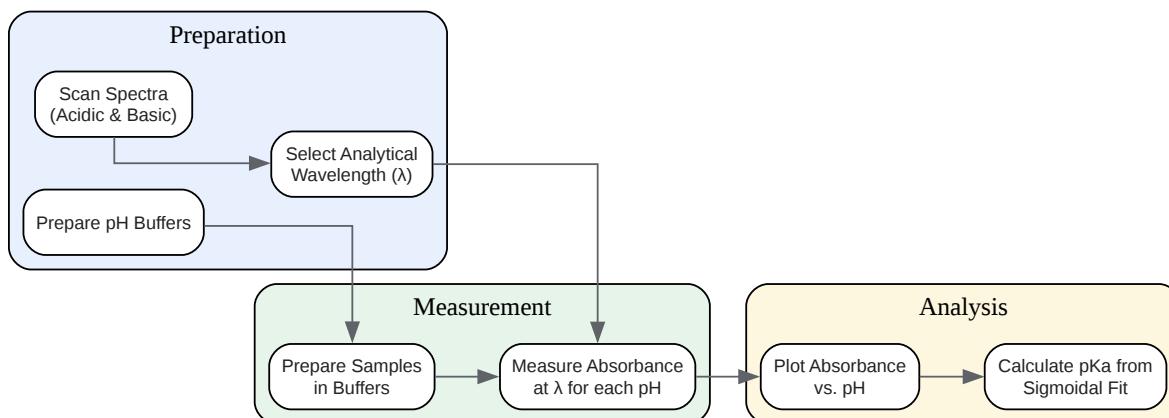
B. Spectrophotometric (UV-Vis) Titration

This method is particularly useful for compounds with low solubility and relies on the principle that the acidic (trigonal) and basic (tetrahedral) forms of the boronic acid have different UV-Vis absorbance spectra.[10][13] By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.

Protocol: Spectrophotometric pKa Determination

- Wavelength Selection: Record the UV-Vis spectra of the boronic acid in highly acidic (pH ~2) and highly basic (pH ~12) solutions to identify the wavelength (λ) of maximum absorbance difference between the two species.
- Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 7 to 11).

- Sample Preparation: Prepare a set of solutions with a constant concentration of the boronic acid in each of the different pH buffers.
- Measurement: Measure the absorbance of each solution at the pre-determined wavelength (λ).
- Data Analysis: The pKa is calculated using the equation: $pKa = pH + \log[(A_I - A)/(A - A_M)]$ where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized (basic) form, and A_M is the absorbance of the non-ionized (acidic) form. A plot of absorbance vs. pH will yield a sigmoidal curve from which the pKa can be determined at the inflection point.

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